3,5-diethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl-1H-pyrazol-4-amine: is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound has ethyl groups attached to the third and fifth positions of the pyrazole ring, and an amine group at the fourth position. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diethyl-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as molecular iodine and an aromatic aldehyde, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps like alkylation, cyclization, and amination, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 3,5-diethyl-1H-pyrazol-4-amine serves as a building block for synthesizing more complex heterocyclic compounds. It is used in the development of new materials with unique electronic and photophysical properties .
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable scaffold for designing molecules with specific biological activities .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are often tested for their efficacy in various in vitro and in vivo models .
Industry: Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of 3,5-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group at the fourth position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ethyl groups at the third and fifth positions can influence the compound’s binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
- 3,5-dimethyl-1H-pyrazol-4-amine
- 3,5-diphenyl-1H-pyrazol-4-amine
- 3,5-diisopropyl-1H-pyrazol-4-amine
Comparison: Compared to its similar compounds, 3,5-diethyl-1H-pyrazol-4-amine is unique due to the presence of ethyl groups, which can affect its physical and chemical properties, such as solubility, reactivity, and binding affinity. The ethyl groups provide a balance between steric hindrance and electronic effects, making this compound particularly useful in various applications .
Properties
CAS No. |
1817793-40-0 |
---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3,5-diethyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
IMBJNOJXJVXFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.